([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone
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Overview
Description
([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone: is a complex organic compound that features a biphenyl group and a bipiperidine moiety connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Formation of Bipiperidine Moiety: The bipiperidine moiety can be synthesized through the hydrogenation of a diene precursor in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the biphenyl group with the bipiperidine moiety using a methanone linker. This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the biphenyl group in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials such as halogenated benzene, phenylboronic acid, and diene precursors.
Catalyst Optimization: Using efficient and recyclable catalysts to minimize costs and environmental impact.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as nitro, halogen, or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Properties
CAS No. |
674774-75-5 |
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Molecular Formula |
C23H28N2O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(4-phenylphenyl)-(4-piperidin-4-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H28N2O/c26-23(22-8-6-19(7-9-22)18-4-2-1-3-5-18)25-16-12-21(13-17-25)20-10-14-24-15-11-20/h1-9,20-21,24H,10-17H2 |
InChI Key |
JFZIWAXNLSSJAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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